Combipenix

描述

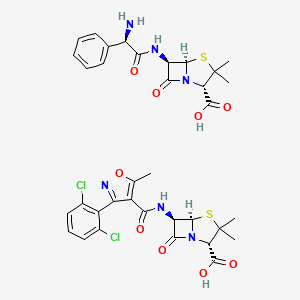

Combipenix, identified as ampicillin (aminopenicillin), is a β-lactam antibiotic derived from penicillin. It is characterized by an amino group on the benzyl side chain, enhancing its spectrum against Gram-negative bacteria compared to earlier penicillins . Historical clinical records indicate its application in treating urinary tract infections (UTIs), as evidenced by a 1977 Japanese study where this compound demonstrated efficacy in managing urogenital infections . Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), rendering it bactericidal. Its pharmacokinetic profile includes moderate oral bioavailability (35–50%), with improved absorption via intravenous administration, and predominant renal excretion, making it suitable for UTIs .

属性

CAS 编号 |

51004-51-4 |

|---|---|

分子式 |

C35H36Cl2N6O9S2 |

分子量 |

819.7 g/mol |

IUPAC 名称 |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C19H17Cl2N3O5S.C16H19N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1 |

InChI 键 |

OUCSAWQVCBFKBN-TWZKVBNYSA-N |

SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

手性 SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C |

规范 SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C |

其他CAS编号 |

51004-51-4 |

同义词 |

ampicillin-dicloxacillin mixture Combipenix Totocillin |

产品来源 |

United States |

相似化合物的比较

Amoxicillin

- Structural Similarity : Amoxicillin differs by a hydroxyl group, improving acid stability and oral absorption .

- Functional Advantages : Superior bioavailability (80–90%) and expanded activity against Helicobacter pylori and Haemophilus influenzae. Studies suggest lower resistance rates compared to ampicillin in community-acquired UTIs .

Ampicillin/Sulbactam

- Combination Therapy : Sulbactam inhibits β-lactamases, restoring efficacy against resistant strains like Staphylococcus aureus and Klebsiella. This combination is preferred for hospital-acquired UTIs with multidrug-resistant pathogens .

- Limitations : Requires parenteral administration, limiting outpatient use.

Research Findings and Clinical Relevance

- A 1977 study highlighted this compound’s 75% efficacy in UTIs, though contemporary data indicate rising resistance (e.g., 40–60% E. coli resistance to ampicillin in 2023) .

- Amoxicillin remains first-line for uncomplicated UTIs due to better pharmacokinetics, while ampicillin/sulbactam is reserved for complicated infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。